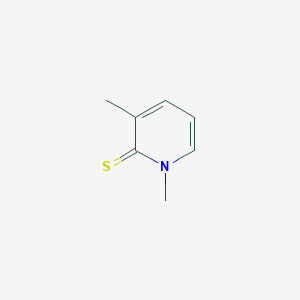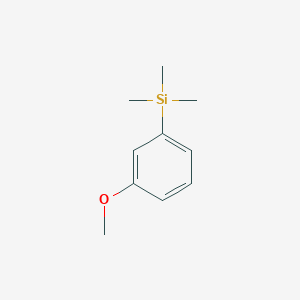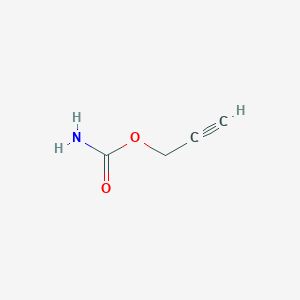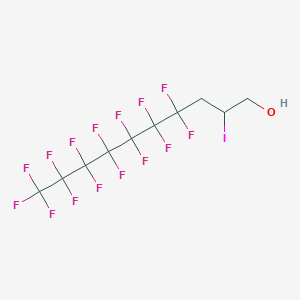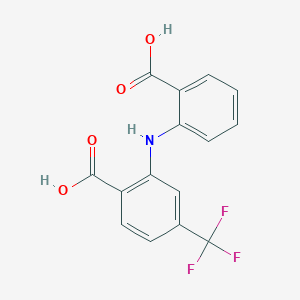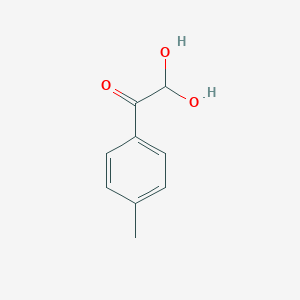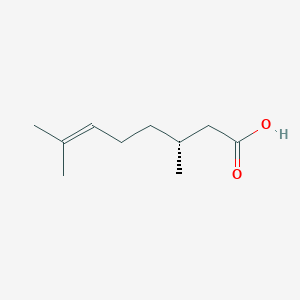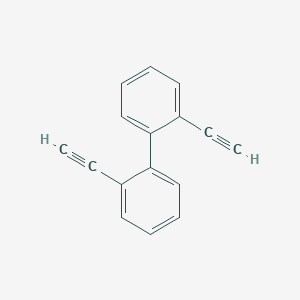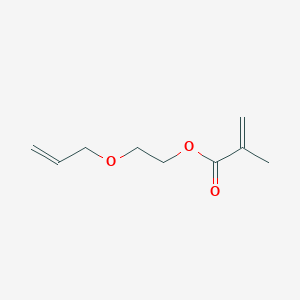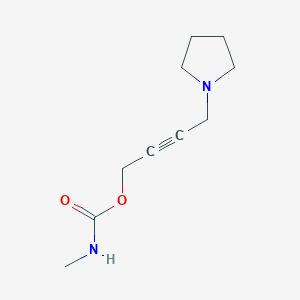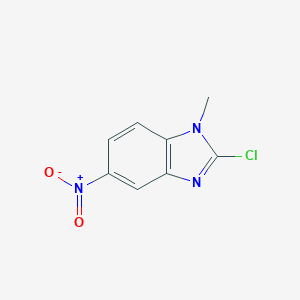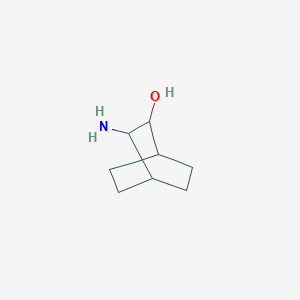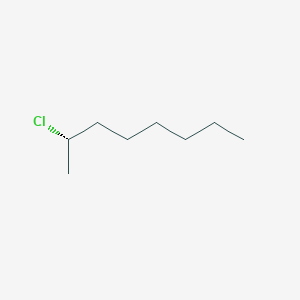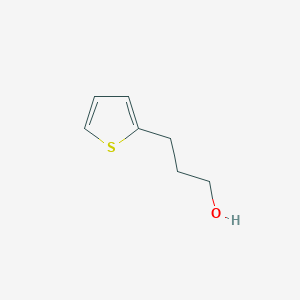![molecular formula C18H27NO3 B100838 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol CAS No. 17117-09-8](/img/structure/B100838.png)
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, also known as PHCCC, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. PHCCC is a potent and selective antagonist of the GluN2C/D subunit-containing NMDA receptors and has been extensively studied in the scientific community.
Mechanism Of Action
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol acts as a selective antagonist of the GluN2C/D subunit-containing NMDA receptors, which are predominantly expressed in the cerebellum and hippocampus. By blocking these receptors, 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol inhibits the excitatory signaling in these brain regions, leading to a decrease in neuronal activity.
Biochemical And Physiological Effects
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been found to have neuroprotective properties and to be involved in the regulation of cell death pathways.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in lab experiments is its selectivity for the GluN2C/D subunit-containing NMDA receptors, which allows for specific targeting of these receptors. However, one limitation of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations for effective inhibition.
Future Directions
There are several future directions for research on 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, including the investigation of its potential therapeutic applications in neurological disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective NMDA receptor antagonists based on its structure. Additionally, the use of 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesis Methods
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol can be synthesized using a multi-step process involving the reaction of 4-methylpyridine-1-oxide with cyclohexanone, followed by the reduction of the intermediate with sodium borohydride. The resulting compound is then reacted with 1-bromo-6-(1-hydroxycyclohexyl)hexane to yield 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol.
Scientific Research Applications
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and addiction.
properties
CAS RN |
17117-09-8 |
|---|---|
Product Name |
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[6-(1-hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO3/c1-14-12-15(17(20)8-4-2-5-9-17)19(22)16(13-14)18(21)10-6-3-7-11-18/h12-13,20-21H,2-11H2,1H3 |
InChI Key |
KRFMBKCPHZPTRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
synonyms |
4-Methyl-2,6-bis(1-hydroxycyclohexyl)pyridine 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



